ethyl N-(3-chloropyrazin-2-yl)-N-methylglycinate
Overview
Description
Ethyl N-(3-chloropyrazin-2-yl)-N-methylglycinate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with a chlorine atom and an ethyl group attached to a glycinate moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-chloropyrazine-2-carboxylic acid as the starting material.
Reaction Steps: The carboxylic acid group is first converted to an acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with N-methylglycine ethyl ester in the presence of a base such as triethylamine (Et₃N) to form the target compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In an industrial setting, the synthesis is often carried out in batch reactors where precise control over reaction conditions (temperature, pressure, and reaction time) is maintained.
Scale-Up Considerations: Scaling up the synthesis requires careful optimization of reagent concentrations and reaction parameters to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, with nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, aqueous conditions.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether.
Substitution: NaN₃, KI, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or iodides.
Scientific Research Applications
Ethyl N-(3-chloropyrazin-2-yl)-N-methylglycinate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl N-(3-chloropyrazin-2-yl)-N-methylglycinate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes by binding to active sites or altering enzyme conformation. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 3-chloropyrazine-2-acetate: Similar structure but with an acetate group instead of glycinate.
Ethyl 2-(3-chloropyrazin-2-yl)acetate: Similar to the target compound but without the N-methyl group.
1-(3-chloropyrazin-2-yl)ethanone: A ketone derivative of the target compound.
Uniqueness: Ethyl N-(3-chloropyrazin-2-yl)-N-methylglycinate is unique due to the presence of the N-methylglycinate moiety, which can impart different chemical and biological properties compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-[(3-chloropyrazin-2-yl)-methylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-3-15-7(14)6-13(2)9-8(10)11-4-5-12-9/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMIVUIBLRMBAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C1=NC=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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